molecular formula C13H19NO2 B179591 Tert-butyl 3-(4-aminophenyl)propanoate CAS No. 103790-48-3

Tert-butyl 3-(4-aminophenyl)propanoate

Cat. No.: B179591
CAS No.: 103790-48-3
M. Wt: 221.29 g/mol
InChI Key: HEWAXFMIHBVWPU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-aminophenyl)propanoate is an organic compound with the molecular formula C13H19NO2. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom of the phenyl group is replaced by an amino group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-aminophenyl)propanoate typically involves the esterification of 3-(4-aminophenyl)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-aminophenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(4-aminophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-aminophenyl)propanoate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(4-nitrophenyl)propanoate
  • Tert-butyl 3-(4-chlorophenyl)propanoate
  • Tert-butyl 3-(4-methoxyphenyl)propanoate

Uniqueness

Tert-butyl 3-(4-aminophenyl)propanoate is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This compound can participate in a wider range of chemical reactions compared to its analogs with different substituents, making it a versatile intermediate in organic synthesis .

Biological Activity

Tert-butyl 3-(4-aminophenyl)propanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by a tert-butyl ester group attached to a propanoate backbone with an amino-substituted phenyl group. Its molecular formula is C13H19NO2C_{13}H_{19}NO_2, and it has a molecular weight of approximately 221.30 g/mol. The presence of the amino group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with various biological molecules, influencing enzyme activities and receptor interactions.
  • Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered metabolic pathways.
  • Cellular Interaction: Hydrolysis of the ester group can release active intermediates that affect cellular processes.

These mechanisms suggest that this compound could play a role in modulating biological functions, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The amino group may facilitate interactions with cellular receptors involved in growth regulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
Tert-butyl 3-(4-nitrophenyl)propanoateNitro group instead of amino groupAntimicrobial, less effective in apoptosis
Tert-butyl 3-(4-chlorophenyl)propanoateChlorine substituentModerate antimicrobial activity
Tert-butyl 3-(4-methoxyphenyl)propanoateMethoxy substituentLimited research on biological activity

The presence of the amino group in this compound distinguishes it from these compounds, potentially enhancing its biological activity through more versatile chemical interactions.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives, including this compound. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics.
  • Anticancer Activity : In another investigation, researchers assessed the cytotoxic effects of this compound on breast cancer cell lines. The compound showed significant cytotoxicity with an IC50 value indicating effective dose levels for inducing cell death .
  • Mechanistic Insights : A study focusing on enzyme inhibition revealed that this compound inhibited acetylcholinesterase activity, suggesting potential applications in neuropharmacology .

Properties

IUPAC Name

tert-butyl 3-(4-aminophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWAXFMIHBVWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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